Proscillaridin
Overview
Description
Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima) . It has been suggested to have potential cytotoxic and anticancer properties, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines .
Molecular Structure Analysis
Proscillaridin A has a molecular formula of C30H42O8 and a molecular weight of 530.6 g/mol . Its IUPAC name is 5- [14-hydroxy-10,13-dimethyl-3- (3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta [a]phenanthren-17-yl]pyran-2-one .Chemical Reactions Analysis
Proscillaridin A has been found to significantly enhance TRAIL-induced cell death in cancer cells . It upregulates TRAIL receptor expression while downregulating the levels of the anti-cell death molecules .Scientific Research Applications
Summary of the Application
Proscillaridin A has been identified as a potential therapeutic agent in the treatment of colon cancer. It has been found to sensitize colon cancer cells to Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death .
Methods of Application or Experimental Procedures
In the study, a small-molecule chemical library was screened to identify agents that could sensitize cancer cells to TRAIL-induced cell death. Proscillaridin A was identified as the most effective TRAIL sensitizer in colon cancer cells .
Results or Outcomes
Proscillaridin A was found to synergistically enhance TRAIL-induced cell death in both TRAIL-sensitive and -resistant colon cancer cells. It also upregulated TRAIL receptor expression, while downregulating the levels of the anti-cell death molecules .
2. Application in Leukemia Treatment
Summary of the Application
Proscillaridin A has been found to target MYC overexpressing leukemia cells and leukemia stem cells by causing MYC degradation, epigenetic reprogramming, and leukemia differentiation through loss of lysine acetylation .
Methods of Application or Experimental Procedures
Proscillaridin A’s anticancer activity was investigated against a panel of human leukemia and solid tumor cell lines with different MYC expression levels, overexpression in vitro systems, and leukemia stem cells .
Results or Outcomes
At a clinically relevant dose, Proscillaridin A rapidly altered MYC protein half-life causing MYC degradation and growth inhibition. Transcriptomic profile of leukemic cells after treatment showed a downregulation of genes involved in MYC pathways, cell replication, and an upregulation of hematopoietic differentiation genes .
3. Application in Breast Cancer Treatment
Summary of the Application
Proscillaridin A has been found to inhibit JNK-Mediated Autophagy and promote apoptosis in breast cancer cells via ROS generation, intracellular Ca+2 oscillation, and inhibiting STAT3 signaling .
Methods of Application or Experimental Procedures
In the study, breast cancer cells were treated with Proscillaridin A. The treatment resulted in DNA fragmentation, caspase-cascade activation, PARP cleavage, mitochondrial dysfunction, Bax/Bcl-2 proteins modulation, and ER chaperone GRP78 inhibition along with decreased phosphorylation of ERK1/2 .
Results or Outcomes
Proscillaridin A was found to restrict cell growth, inhibit STAT3 activation, and induce apoptosis and autophagy in breast cancer cells via ROS generation and Ca+2 oscillation .
4. Application in Lung Cancer Treatment
Summary of the Application
Proscillaridin A has been found to induce apoptosis and suppress non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation .
Methods of Application or Experimental Procedures
In the study, Proscillaridin A showed potent cytotoxic effects in NSCLC cells at nanomolar levels. Treatment mechanism studies indicated that Proscillaridin A elevated Ca2+ levels, activated the AMPK pathway, and downregulated phosphorylation of ACC and mTOR .
Results or Outcomes
Proscillaridin A significantly suppressed tumor growth in nude mice compared to vehicle-treated mice. Consistent changes in protein levels were obtained from western blotting analysis of tumors and cell lines .
5. Application in Ovarian Cancer Treatment
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for Proscillaridin A in the treatment of ovarian cancer are currently under investigation .
Results or Outcomes
While the results or outcomes of using Proscillaridin A in the treatment of ovarian cancer are promising, more research is needed to confirm these findings .
6. Application in Liver Cancer Treatment
Summary of the Application
Proscillaridin A has been found to inhibit hepatocellular carcinoma progression through inducing mitochondrial damage and autophagy .
Methods of Application or Experimental Procedures
In the study, hepatocellular carcinoma cells were treated with Proscillaridin A. The treatment resulted in significant mitochondrial damage and elevated reactive oxygen species production, resulting in profound cell apoptosis .
Results or Outcomes
Proscillaridin A significantly inhibited the cell proliferation, migration, and invasion of hepatocellular carcinoma cells. It also had a marked inhibitory effect on the progression of hepatocellular carcinoma in the MHCC97H xenograft nude mouse model .
Future Directions
Proscillaridin A has shown promise as a potential anticancer agent, particularly in enhancing the efficacy of TRAIL therapeutics . Future studies are required to elucidate the detailed molecular mechanisms underlying its regulation of TRAIL-induced cell death . As shown in this and other studies, Proscillaridin A affects diverse cellular processes, such as transcription and protein degradation .
properties
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJFUXQJGHEQK-ALRJYLEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023532 | |
Record name | Proscillaridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proscillaridin | |
CAS RN |
466-06-8 | |
Record name | Proscillaridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proscillaridin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proscillaridin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Proscillaridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proscillaridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSCILLARIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC6BL281EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.